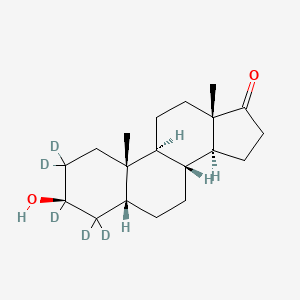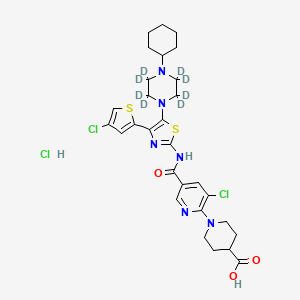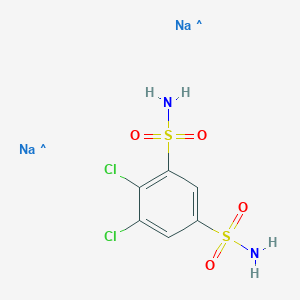
Dichlorphenamide (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorphenamide (disodium) is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma and periodic paralysis . It is a sulfonamide derivative with the chemical formula C6H6Cl2N2O4S2 . This compound has been approved for medical use in various countries and is known for its efficacy in reducing intraocular pressure and managing muscle paralysis conditions .
准备方法
Synthetic Routes and Reaction Conditions
Dichlorphenamide (disodium) is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 4,5-dichlorobenzene-1,3-disulfonyl chloride with ammonia to form 4,5-dichlorobenzene-1,3-disulfonamide . This intermediate is then treated with sodium hydroxide to yield dichlorphenamide (disodium) .
Industrial Production Methods
In industrial settings, the production of dichlorphenamide (disodium) involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
化学反应分析
Types of Reactions
Dichlorphenamide (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify its sulfonamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted sulfonamides and modified benzene derivatives .
科学研究应用
Dichlorphenamide (disodium) has a wide range of scientific research applications:
作用机制
Dichlorphenamide (disodium) exerts its effects by inhibiting the enzyme carbonic anhydrase . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . In the case of periodic paralysis, the exact mechanism is not fully understood, but it is believed to involve the modulation of ion channels in muscle cells .
相似化合物的比较
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications.
Methazolamide: A related compound with a similar mechanism of action.
Brinzolamide: Used primarily in the treatment of glaucoma.
Uniqueness
Dichlorphenamide (disodium) is unique due to its dual application in both glaucoma and periodic paralysis, whereas other similar compounds are typically used for a single indication . Additionally, its specific chemical structure allows for distinct pharmacokinetic properties, such as a longer half-life compared to acetazolamide .
属性
分子式 |
C6H6Cl2N2Na2O4S2 |
|---|---|
分子量 |
351.1 g/mol |
InChI |
InChI=1S/C6H6Cl2N2O4S2.2Na/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14;;/h1-2H,(H2,9,11,12)(H2,10,13,14);; |
InChI 键 |
YGKHDOHBVYWFNF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
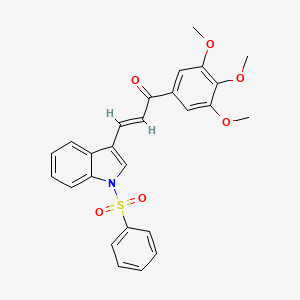
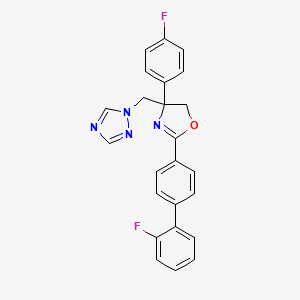
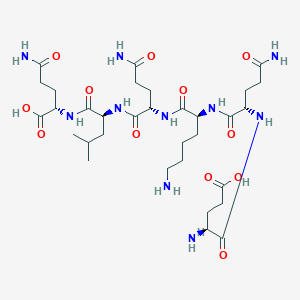
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
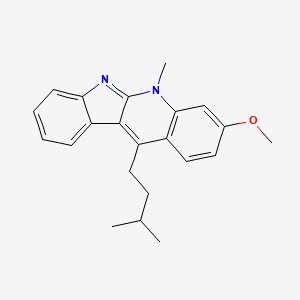


![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
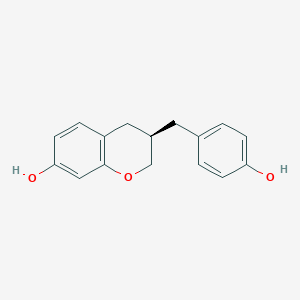
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
